1-[3-(4-FLUOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE
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Overview
Description
1-[3-(4-Fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide is a synthetic organic compound that features a piperidine ring substituted with a fluorinated aniline group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide typically involves the following steps:
Formation of 4-Fluoroaniline: This can be achieved by the hydrogenation of 4-nitrofluorobenzene.
Coupling Reaction: The 4-fluoroaniline is then coupled with a suitable acylating agent to form the intermediate 3-(4-fluoroanilino)-3-oxopropanoic acid.
Cyclization: The intermediate undergoes cyclization with piperidine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols.
Scientific Research Applications
1-[3-(4-Fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(4-Fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets. The fluorinated aniline group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A precursor to the compound, used in various chemical syntheses.
Gefitinib: A tyrosine kinase inhibitor with a similar fluorinated aniline structure.
Parafluorofentanyl: An analogue of fentanyl with a fluorinated aniline group.
Uniqueness
1-[3-(4-Fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
1-[3-(4-fluoroanilino)-3-oxopropyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c16-12-1-3-13(4-2-12)18-14(20)7-10-19-8-5-11(6-9-19)15(17)21/h1-4,11H,5-10H2,(H2,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPAHQYYVJVEQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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